Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate
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Overview
Description
Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate is a complex organic compound characterized by its benzimidazole core and a methyl ester group. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazoles or esters.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and materials.
Biology: Benzimidazole derivatives have shown biological activity, including antimicrobial, antiviral, and anticancer properties. Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate may be studied for its potential biological activities in these areas.
Medicine: This compound and its derivatives are explored for their therapeutic potential. They may be used in the development of drugs targeting various diseases, including infections and cancer.
Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate exerts its effects depends on its specific biological target. The benzimidazole core can interact with various molecular targets, such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2,5,6-Trimethylbenzimidazole: Another benzimidazole derivative with similar structural features.
Benzimidazole: The parent compound with various substitutions.
Uniqueness: Methyl 4-((5,6-dimethyl-2-styryl-1H-1,3-benzimidazol-1-yl)methyl)benzenecarboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzimidazole derivatives.
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications in scientific research and industry
Properties
IUPAC Name |
methyl 4-[[5,6-dimethyl-2-[(E)-2-phenylethenyl]benzimidazol-1-yl]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-15-23-24(16-19(18)2)28(17-21-9-12-22(13-10-21)26(29)30-3)25(27-23)14-11-20-7-5-4-6-8-20/h4-16H,17H2,1-3H3/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPIJWVGSAQEIK-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C=CC3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)/C=C/C3=CC=CC=C3)CC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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